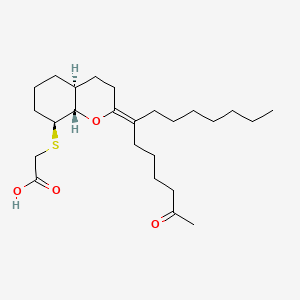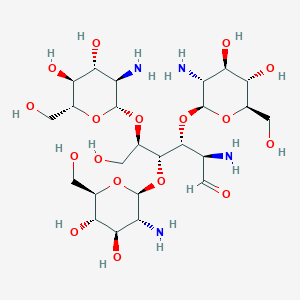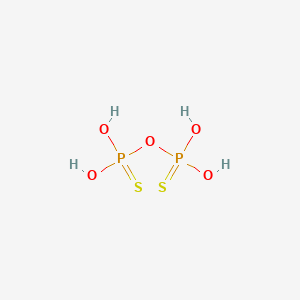
2-(Difluoromethyl)lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)lysine is a fluoroamino acid that is derived from lysine, with a difluoromethyl group attached at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the late-stage difluoromethylation, which can be achieved through various strategies such as electrophilic, nucleophilic, radical, and cross-coupling methods . These methods often utilize difluoromethylation reagents and can be performed under both stoichiometric and catalytic conditions .
Industrial Production Methods
Industrial production of 2-(Difluoromethyl)lysine may involve large-scale difluoromethylation processes, leveraging metal-based methods for efficient transfer of the difluoromethyl group to the lysine molecule . The use of novel non-ozone depleting difluorocarbene reagents has also been explored to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)lysine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the difluoromethyl group or other functional groups in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts for substitution reactions. Conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
Scientific Research Applications
2-(Difluoromethyl)lysine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)lysine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity, making it a potent modulator of biological processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Lysine: The parent compound of 2-(Difluoromethyl)lysine, which lacks the difluoromethyl group.
Difluoromethylated Amino Acids: Other amino acids with difluoromethyl groups, such as difluoromethylated alanine and difluoromethylated serine.
Uniqueness
This compound is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This modification enhances the compound’s stability, reactivity, and potential for various applications compared to its non-fluorinated counterparts .
Properties
Molecular Formula |
C7H14F2N2O2 |
|---|---|
Molecular Weight |
196.2 g/mol |
IUPAC Name |
(2S)-2,6-diamino-2-(difluoromethyl)hexanoic acid |
InChI |
InChI=1S/C7H14F2N2O2/c8-5(9)7(11,6(12)13)3-1-2-4-10/h5H,1-4,10-11H2,(H,12,13)/t7-/m1/s1 |
InChI Key |
WNICGTIQUHHISW-SSDOTTSWSA-N |
Isomeric SMILES |
C(CCN)C[C@@](C(F)F)(C(=O)O)N |
Canonical SMILES |
C(CCN)CC(C(F)F)(C(=O)O)N |
Synonyms |
2-(difluoromethyl)lysine alpha-difluoromethyllysine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclopentanecarboxylic acid [4-(benzenesulfonyl)-2-tert-butyl-5-methyl-3-pyrazolyl] ester](/img/structure/B1227760.png)
![N-[(4-methylphenyl)methyl]-4-(1-pyrrolyl)benzamide](/img/structure/B1227762.png)
![9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione](/img/structure/B1227765.png)


![(Ethane-1,2-diamine-N,N')[malonato(2-)-O,O']platinum](/img/structure/B1227768.png)








